molecular formula C16H12BrNO2 B8598446 3-(3-Bromo-4-methoxybenzylidene)-1,3-dihydroindol-2-one

3-(3-Bromo-4-methoxybenzylidene)-1,3-dihydroindol-2-one

Cat. No. B8598446
M. Wt: 330.17 g/mol
InChI Key: CGFJZZDYBARICG-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

A mixture of 3-bromo-p-anisaldehyde (1 g, 4.65 mmol), pyrrolidine (1.9 ml, 23.2 mmol) and oxindole (0.62 g, 4.65 mmol) in dimethylformamide (7 ml) was held in a sealed tube at 100° C. for 12 hours. The mixture was cooled to room temperature and poured into 1N hydrochloric acid (100 ml). The precipitate which formed was filtered and washed with water. The precipitate was then dissolved in ethyl acetate (200 ml), the solution washed with brine, dried over magnesium sulfate and then concentrated. The solid obtained was chromatographed (silica, 30-40% ethyl acetate/hexanes) to give 0.63 g (42%) of 3-(3-bromo-4-methoxybenzylidene)-1,3-dihydroindol-2-one as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.N1CCCC1.[NH:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][C:18]1=[O:26].Cl>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[C:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[NH:17][C:18]1=[O:26]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1OC
Name
Quantity
1.9 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.62 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was then dissolved in ethyl acetate (200 ml)
WASH
Type
WASH
Details
the solution washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was chromatographed (silica, 30-40% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=C(C=C2C(NC3=CC=CC=C23)=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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